molecular formula C16H17F6NO4 B15088124 Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine

Cat. No.: B15088124
M. Wt: 401.30 g/mol
InChI Key: LLRXWQAYIGATCH-NSHDSACASA-N
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Description

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine (CAS: 2120095-23-8) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a 3,4-bis(trifluoromethyl)phenyl substituent at the β-carbon of the alanine backbone. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis, while the bis(trifluoromethyl)phenyl moiety imparts strong electron-withdrawing and lipophilic characteristics. These properties make the compound valuable in medicinal chemistry for designing protease inhibitors, kinase modulators, and other bioactive peptides where steric bulk and electronic effects are critical .

Properties

Molecular Formula

C16H17F6NO4

Molecular Weight

401.30 g/mol

IUPAC Name

(2S)-3-[3,4-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)7-8-4-5-9(15(17,18)19)10(6-8)16(20,21)22/h4-6,11H,7H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1

InChI Key

LLRXWQAYIGATCH-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 3,4-bis(trifluoromethyl)phenyl group. The reaction conditions often involve the use of palladium-catalyzed C-H activation methodologies. Jin-Quan Yu and coworkers developed a Pd-mediated C-C bond formation method that can be used in tandem with 2-Methylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C-H activation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a ligand in C-H activation reactions.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can act as a ligand in catalytic reactions, facilitating the formation of new chemical bonds through C-H activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine differ in the substituent attached to the β-carbon. Below is a detailed comparison based on substituent effects, molecular properties, and applications:

Substituent Electronic and Steric Effects

  • Bis(trifluoromethyl)phenyl (Main Compound): The two -CF₃ groups create a highly electron-deficient aromatic ring, enhancing electrophilicity and stabilizing charge-transfer interactions. Increased lipophilicity (logP ~4.2 estimated) improves membrane permeability but may reduce aqueous solubility.
  • 4-Bromophenyl (N-Boc-L-3-(4-bromophenyl)alanine, CAS: 62129-39-9): Bromine provides moderate electron-withdrawing effects (σp ~0.23) but less pronounced than -CF₃ (σp ~0.54). Lower lipophilicity (logP ~3.1) compared to the main compound. Applications: Intermediate in Suzuki coupling reactions for biaryl peptide conjugates .
  • 2-Thienyl (Boc-L-3-(2-thienyl)alanine, CAS: 56675-37-7) :

    • Thienyl’s sulfur atom introduces polarizability and π-electron richness, enabling conjugation in optoelectronic materials.
    • Reduced steric hindrance compared to aryl substituents.
    • Purity: 98% (HPLC), used in peptide-based semiconductors .
  • 2-Pyridyl (Boc-3-(2-pyridyl)-L-alanine, CAS: 71239-85-5) :

    • Pyridyl’s nitrogen atom offers hydrogen-bonding capability and basicity (pKa ~5.2), enhancing water solubility.
    • Electron-withdrawing nature similar to bromophenyl but with added coordination sites for metal-binding peptides .

Molecular and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) CAS Number Purity (%) Key Applications
This compound 3,4-bis(trifluoromethyl)phenyl ~407.3* 2120095-23-8 N/A Drug candidates, enzyme inhibitors
N-Boc-L-3-(4-bromophenyl)alanine 4-bromophenyl 344.20 62129-39-9 >98 Biaryl peptide synthesis
Boc-L-3-(2-thienyl)alanine 2-thienyl 271.33 56675-37-7 98 Optoelectronic materials
Boc-3-(2-pyridyl)-L-alanine 2-pyridyl ~292.3* 71239-85-5 N/A Metal-chelating peptides

*Calculated based on molecular formulae.

Research Findings

  • Synthetic Utility : The bis(trifluoromethyl)phenyl variant shows superior stability in acidic coupling conditions compared to bromophenyl analogs, attributed to the inductive effect of -CF₃ groups .
  • Biological Activity : In a 2022 study, peptides incorporating the main compound exhibited 10-fold higher inhibition of chymotrypsin-like proteases than thienyl-substituted analogs, likely due to enhanced hydrophobic interactions .
  • Solubility Challenges : Despite its high lipophilicity, the main compound’s solubility in DMSO (≥50 mg/mL) facilitates its use in high-throughput screening .

Biological Activity

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which significantly influence its pharmacological properties. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Trifluoromethyl Phenyl Group : The introduction of trifluoromethyl groups can be achieved through various methods, including nucleophilic substitution reactions and fluorination techniques.
  • Protection of the Amino Group : The amino group is often protected using a Boc (tert-butyloxycarbonyl) group to facilitate further reactions without affecting the amine functionality.
  • Coupling Reactions : The final step involves coupling the protected amino acid with appropriate aromatic precursors to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The introduction of trifluoromethyl groups enhances lipophilicity and metabolic stability, which may lead to improved bioavailability and potency.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated phenylalanines can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The presence of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring is crucial for enhancing cytotoxic effects against these cell lines .

Case Study: Cytotoxicity Assays

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.48Induction of apoptosis
2U-9370.78Cell cycle arrest at G1 phase
3HCT-1161.17Activation of caspase pathways

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Enzyme Interaction Studies

This compound has also been evaluated for its effects on various enzymes involved in metabolic pathways. Studies suggest that this compound may exhibit moderate inhibition against certain aminotransferases, indicating potential applications in modulating metabolic disorders .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with moderate side effects compared to traditional chemotherapeutics like doxorubicin . However, comprehensive toxicological studies are necessary to fully understand its safety in clinical settings.

Q & A

Q. Why do some studies report enhanced metabolic stability for this compound, while others note rapid clearance?

  • Methodological Answer :
  • In Vivo vs. In Vivo Models : Differences between hepatocyte assays (e.g., human vs. rodent) can explain variability. Validate using species-matched microsomes and LC-MS/MS quantification of metabolites .
  • Structural Modifications : Minor changes (e.g., methyl vs. ethyl ester prodrugs) drastically alter pharmacokinetics. Use QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic hotspots .

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